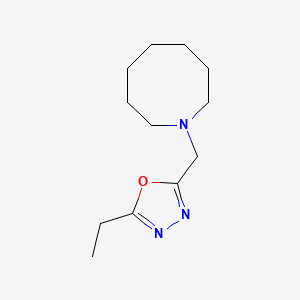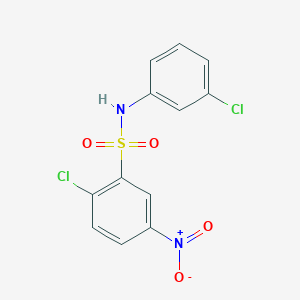![molecular formula C19H19N3O3 B7544253 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields.
作用机制
The mechanism of action of 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have low toxicity towards normal cells. In addition, this compound has been found to possess good thermal stability and solubility, which are important properties for its potential applications in materials science and organic electronics.
实验室实验的优点和局限性
The advantages of using 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine in lab experiments include its potent anticancer activity, low toxicity towards normal cells, and good thermal stability and solubility. However, its limitations include the need for further studies to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects.
未来方向
There are several future directions for the research on 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine. These include:
1. Further studies to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects.
2. Investigation of its potential applications in other fields such as agriculture, environmental science, and nanotechnology.
3. Development of new synthetic methods to improve its yield and purity.
4. Modification of its chemical structure to improve its potency and selectivity towards cancer cells.
5. Investigation of its potential as a fluorescent probe for bioimaging applications.
Conclusion:
In conclusion, 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine is a promising chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. Its potent anticancer activity, low toxicity towards normal cells, and good thermal stability and solubility make it an attractive candidate for further research. However, more studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects.
合成方法
The synthesis of 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine involves the reaction of 4-(4-aminophenyl)morpholine with 5-(2-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified by recrystallization.
科学研究应用
4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization. In materials science, it has been studied as a potential organic semiconductor due to its high electron mobility. In organic electronics, it has been investigated as a potential electroluminescent material due to its fluorescent properties.
属性
IUPAC Name |
4-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-17-5-3-2-4-16(17)19-20-18(21-25-19)14-6-8-15(9-7-14)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXUNBFIRPUYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544182.png)
![6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)

![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
